molecular formula C17H11Cl2N5 B11026918 N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11026918
M. Wt: 356.2 g/mol
InChI Key: VPXJMHRYYSKQTH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichlorobenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium thiolate; usually in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine

Uniqueness

N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the phenyl ring and the position of the amine group on the pyrazolo[3,4-d]pyrimidine core. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H11Cl2N5

Molecular Weight

356.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H11Cl2N5/c18-11-6-7-15(14(19)8-11)23-16-13-9-22-24(17(13)21-10-20-16)12-4-2-1-3-5-12/h1-10H,(H,20,21,23)

InChI Key

VPXJMHRYYSKQTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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